Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is an organic compound that features a combination of functional groups, including an ester, an allyl sulfide, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate typically involves multiple steps:
Formation of the Boc-protected amino acid: The starting material, an amino acid, is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the allyl sulfide group: The Boc-protected amino acid is then reacted with an allyl thiol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the allylsulfanyl derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This could involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The allyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amines, substituted amines
Scientific Research Applications
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used to study the effects of allyl sulfide derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Medicine: Its derivatives may be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate depends on its specific application. For instance, if used as a prodrug, the Boc group can be cleaved in vivo to release the active amine, which can then interact with its molecular targets. The allyl sulfide group may undergo metabolic oxidation to form reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(methylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a methyl group instead of an allyl group.
Ethyl 3-(phenylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a phenyl group instead of an allyl group.
Ethyl 3-(butylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate: Similar structure but with a butyl group instead of an allyl group.
Uniqueness
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate is unique due to the presence of the allyl sulfide group, which can undergo specific chemical transformations that are not possible with other alkyl or aryl sulfides. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4S/c1-6-8-19-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBFVXUNUCZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC=C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.